![molecular formula C13H14ClF3N4OS B2436969 ベンゾ[c][1,2,5]チアジアゾール-5-イル(4-(2,2,2-トリフルオロエチル)ピペラジン-1-イル)メタノン塩酸塩 CAS No. 1421532-50-4](/img/structure/B2436969.png)

ベンゾ[c][1,2,5]チアジアゾール-5-イル(4-(2,2,2-トリフルオロエチル)ピペラジン-1-イル)メタノン塩酸塩

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

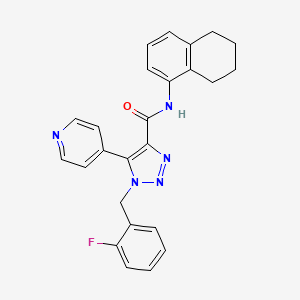

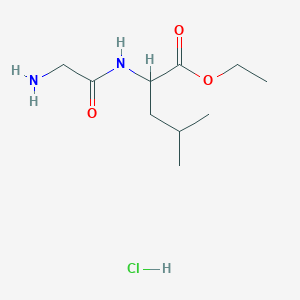

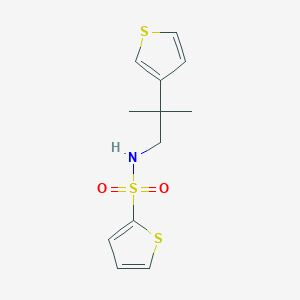

Benzo[c][1,2,5]thiadiazol-5-yl(4-(2,2,2-trifluoroethyl)piperazin-1-yl)methanone hydrochloride is a useful research compound. Its molecular formula is C13H14ClF3N4OS and its molecular weight is 366.79. The purity is usually 95%.

BenchChem offers high-quality Benzo[c][1,2,5]thiadiazol-5-yl(4-(2,2,2-trifluoroethyl)piperazin-1-yl)methanone hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Benzo[c][1,2,5]thiadiazol-5-yl(4-(2,2,2-trifluoroethyl)piperazin-1-yl)methanone hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

- BTZモチーフは、有機光起電力(OPV)において強力な電子受容体として機能します。研究者は、電荷分離を強化し、効率的なエネルギー変換を促進するD–A(ドナー–アクセプター)システムへのBTZの組み込みを検討してきました .

- 光を「トレーサーレス」試薬として使用する光レドックス触媒は、その重要性が高まっています。BTZベースの光触媒は、貴金属ベースの触媒に代わる持続可能な選択肢を提供できる可能性があります .

光起電力および有機太陽電池

蛍光センサーおよびバイオイメージングプローブ

光触媒および持続可能な化学

機能性半導体ポリマーおよび薄膜トランジスタ

クロスカップリング反応およびポリマー合成

非対称置換BTZ誘導体への直接アクセス

要約すると、BTZとその誘導体は、太陽エネルギー変換からバイオイメージングおよび持続可能な触媒に至るまで、さまざまな分野で有望な成果を上げています。研究者は、これらの可能性を探求し続け、新しい用途を開拓し、科学的理解を深めることを目指しています . 🌟

作用機序

Target of Action

Thiadiazole derivatives have been reported to target various proteins such as carbonic anhydrase, abl kinase, glutaminase, inosine monophosphate dehydrogenase, heat shock protein 90, lipoxygenase, kinesin spindle protein, histone deacetylase, and topoisomerase ii .

Mode of Action

It’s known that the fluorescence quenching ability of similar compounds can be attributed to both energy and electron transfer processes as well as electrostatic interactions between the hydroxyl group of the compound and the lewis basic n-donor sites of the ligand .

Biochemical Pathways

Thiadiazole derivatives have been reported to affect various biochemical pathways related to their protein targets .

Pharmacokinetics

Some thiadiazole derivatives have been reported to have good pharmacokinetics and drug-likeness behaviors .

Result of Action

Similar compounds have shown activity comparable to that of cisplatin in huh-7 cells .

Action Environment

The storage temperature for similar compounds is typically 2-8°c, suggesting that temperature could influence the stability of the compound .

生化学分析

Biochemical Properties

Compounds with similar structures have been found to interact with various enzymes and proteins . For instance, some thiadiazole derivatives have been found to inhibit protein tyrosine phosphatase 1B (PTP1B) and SHP2 .

Cellular Effects

It is known that thiadiazole derivatives can cross cellular membranes due to their mesoionic nature . Their relatively good liposolubility is most likely attributed to the presence of the sulfur atom .

Molecular Mechanism

It is known that compounds with similar structures can interact with biomolecules through both energy and electron transfer processes .

Temporal Effects in Laboratory Settings

It is known that compounds with similar structures can be used in Minisci-type decarboxylative alkylation of electron deficient heteroarenes as a test reaction under both batch and continuous flow conditions .

Metabolic Pathways

Compounds with similar structures have been found to participate in aromatic nucleophilic substitution reactions and in Suzuki–Miyaura and Stille palladium-catalyzed cross-coupling reactions .

Transport and Distribution

It is known that compounds with similar structures can form ground-state fluorescence-quenched complexes due to the electrostatic interactions between the hydroxyl group of the compound and the Lewis basic N-donor sites of the ligand .

Subcellular Localization

Compounds with similar structures have been used as fluorescent sensors or bioimaging probes for lipid droplets, mitochondria, and plasma membranes .

特性

IUPAC Name |

2,1,3-benzothiadiazol-5-yl-[4-(2,2,2-trifluoroethyl)piperazin-1-yl]methanone;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13F3N4OS.ClH/c14-13(15,16)8-19-3-5-20(6-4-19)12(21)9-1-2-10-11(7-9)18-22-17-10;/h1-2,7H,3-6,8H2;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKNXNGHXOQVGKX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC(F)(F)F)C(=O)C2=CC3=NSN=C3C=C2.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14ClF3N4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.79 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-isobutyl-4,6-dimethyl-3-[(2-methylphenyl)sulfonyl]-2(1H)-pyridinone](/img/structure/B2436886.png)

![N-cyclopentyl-N-[(furan-2-yl)methyl]-2-(4-methylphenyl)ethene-1-sulfonamide](/img/structure/B2436895.png)

![8-benzyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2436897.png)

![2-[1-[2-(diethylamino)-2-oxoethyl]indol-3-yl]-N-methyl-2-oxoacetamide](/img/structure/B2436902.png)

![N-(3,4-difluorophenyl)-2-{5-[(3-fluoro-4-methylphenyl)amino]-7-methyl-3-oxo-2H,3H-[1,2,4]triazolo[4,3-c]pyrimidin-2-yl}acetamide](/img/structure/B2436906.png)